molecular formula C7H12O2 B1339868 4-Hydroxy-3-methylcyclohexanone CAS No. 89897-04-1

4-Hydroxy-3-methylcyclohexanone

Cat. No. B1339868
CAS RN: 89897-04-1
M. Wt: 128.17 g/mol
InChI Key: BSSXPZSFKIABFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several papers discuss the synthesis of cyclohexanone derivatives. Paper describes a two-step enzymatic asymmetric reduction to produce a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process involves the use of old yellow enzyme 2 from Saccharomyces cerevisiae and levodione reductase from Corynebacterium aquaticum, with a high enantiomeric excess achieved.

Paper reports a short and efficient synthesis of the enantiomerically pure (R)-4-hydroxy-4-methylcyclohex-2-en-1-one, with a key step being the highly stereoselective addition of AlMe3ZnBr2 to a sulfinylcyclohexanone derivative.

In paper , the synthesis of 2-Hydroxy-2,6,6-trimethylcyclohexanone is achieved by oxidation of β-cyclocitral followed by hydrolysis, yielding high percentages of the desired product.

Paper details the synthesis of a trihydroxycyclohexanone derivative from D-glucose, showcasing the versatility of carbohydrates as starting materials for complex cyclohexanone synthesis.

Molecular Structure Analysis

The molecular and crystal structures of cyclohexanone derivatives are explored in papers and . Paper presents the X-ray diffraction analysis of a 4'-hydroxy derivative of a cyclohexanone, revealing an asymmetric chair conformation and significant flattening of the enone fragment and cyclohexanone ring.

Paper describes the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, which also adopts a chair conformation for the cyclohexane ring and exhibits intermolecular hydrogen bonding.

Chemical Reactions Analysis

Paper introduces 3,3,6,6-Tetrachloro-2,2-dihydroxycyclohexanone as a synthetic equivalent for an unavailable benzoquinone, which reacts with 1,2-phenylenediamines to yield 4-chloro-1-hydroxyphenazines.

In paper , the enantioselective deprotonation of protected 4-hydroxycyclohexanones is investigated, with the resulting non-racemic enolates trapped as enol acetates, achieving up to 74% enantiomeric excess.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 4-Hydroxy-3-methylcyclohexanone, the synthesis and structural analyses imply that the compound and its derivatives are chiral, with potential for hydrogen bonding and stereoselective reactions. The enzymatic synthesis methods suggest that these compounds can be produced with high purity and enantiomeric excess, which is crucial for their potential pharmaceutical applications.

Scientific Research Applications

  • Organic Stereochemistry

    • Field : Organic Chemistry
    • Application : The study of the conformational features of Cyclohexanone, its geometry, stability, and torsion angles .
    • Methods : The study involves understanding the torsion angles between pairs of adjacent C–C bonds, which show flattening of the ring at the region of the carbonyl group .
    • Results : The chair conformation has only a vertical σ-plane passing through C1 and C4 and belongs to the point group CS. The skew–boat forms belong to chiral point groups C1 and C2 .
  • Synthesis of Chalcone Derivatives

    • Field : Medicinal Chemistry
    • Application : The synthesis of 4-hydroxy-3-methoxy-2-propene derivatives, also known as chalcone derivatives .
    • Methods : The chalcone derivatives were prepared by acid catalysed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde .
    • Results : All compounds showed good effects for 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging, LPS-induced NO generation, and anti-neurotoxicity .
  • Conformational Features of Cyclohexanone

    • Field : Organic Stereochemistry
    • Application : The study of the conformational features of Cyclohexanone, its geometry, stability, and torsion angles .
    • Methods : The study involves understanding the torsion angles between pairs of adjacent C–C bonds, which show flattening of the ring at the region of the carbonyl group .
    • Results : The chair conformation has only a vertical σ-plane passing through C1 and C4 and belongs to the point group CS. The skew–boat forms belong to chiral point groups C1 and C2 .
  • Synthesis of 2-Adamantanones

    • Field : Organic Chemistry
    • Application : The synthesis of 5-Substituted 2-Adamantanones .
    • Methods : The study involves the hydride reduction of 5-Substituted 2-Adamantanones during Metal Hydride Reduction .
    • Results : The equilibrium of cyclohexanone cyanohydrin (sp 2 sp 3 equilibrium) lies more toward cyanohydrins side than that of di- n -octyl ketone indicating the lower thermodynamic stability of cyclohexanone .
  • Conformational Features of Cyclohexanone

    • Field : Organic Stereochemistry
    • Application : The study of the conformational features of Cyclohexanone, its geometry, stability, and torsion angles .
    • Methods : The study involves understanding the torsion angles between pairs of adjacent C–C bonds, which show flattening of the ring at the region of the carbonyl group .
    • Results : The chair conformation has only a vertical σ-plane passing through C1 and C4 and belongs to the point group CS. The skew–boat forms belong to chiral point groups C1 and C2 .
  • Synthesis of 2-Adamantanones

    • Field : Organic Chemistry
    • Application : The synthesis of 5-Substituted 2-Adamantanones .
    • Methods : The study involves the hydride reduction of 5-Substituted 2-Adamantanones during Metal Hydride Reduction .
    • Results : The equilibrium of cyclohexanone cyanohydrin (sp 2 sp 3 equilibrium) lies more toward cyanohydrins side than that of di- n -octyl ketone indicating the lower thermodynamic stability of cyclohexanone .

Safety And Hazards

The safety data sheet for a similar compound, Cyclohexanone, indicates that it is a flammable liquid and vapor. It may be harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxy-3-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSXPZSFKIABFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555959
Record name 4-Hydroxy-3-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methylcyclohexanone

CAS RN

89897-04-1
Record name 4-Hydroxy-3-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-methylcyclohexanone
Reactant of Route 2
4-Hydroxy-3-methylcyclohexanone
Reactant of Route 3
4-Hydroxy-3-methylcyclohexanone
Reactant of Route 4
4-Hydroxy-3-methylcyclohexanone
Reactant of Route 5
4-Hydroxy-3-methylcyclohexanone
Reactant of Route 6
4-Hydroxy-3-methylcyclohexanone

Citations

For This Compound
4
Citations
A De Raadt, B Fetz, H Griengl, MF Klingler, B Krenn… - Tetrahedron, 2001 - Elsevier
The concept of chiral docking/protecting groups for biohydroxylation was extended from cyclopentanone to other ketones. Reaction of cyclohexanone, (R)-3-methylcyclohexanone, …
NM Hamilton - 1989 - search.proquest.com
While stereoselective epoxidation of alkenes with a hydroxyl group using peracids or peroxides in conjunction with a catalyst has been well documented and feasible mechanisms …
T Chihara, M Shinzawa, Y Yokoyama, K Taya… - Reaction Kinetics and …, 1989 - Springer
Relative hydrogenation reactivity of the two carbonyl groups of methylcyclohexane-1,4-dione can be estimated beside that of two related compounds, 2- and 3-methyl-cyclohexanones. …
R McCrindle, KH Overton, RA Raphael - Journal of the Chemical …, 1962 - pubs.rsc.org
A series of substituted succinic anhydrides has been hydrogenated in the presence of platinum. In addition to the corresponding butyrolactones, the intermediate hemiacylals were, in …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk

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